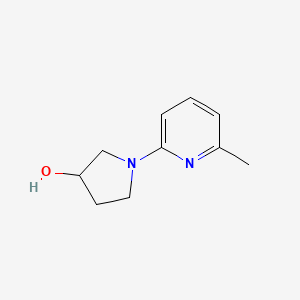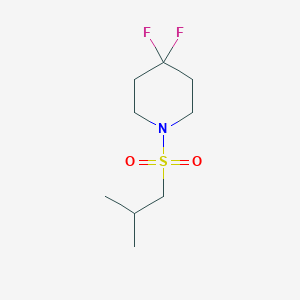![molecular formula C12H16N4O4S2 B2513235 N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]-5-エチルチオフェン-2-スルホンアミド CAS No. 2034466-04-9](/img/structure/B2513235.png)
N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]-5-エチルチオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of triazine derivatives
科学的研究の応用
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:
作用機序
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are commonly used for the activation of carboxylic acids, particularly for amide synthesis . Therefore, it’s possible that the primary targets of this compound could be carboxylic acids or related molecules.
Mode of Action
It could facilitate the condensation of carboxylic acids and amines to form corresponding amides . The compound might first react with a carboxylic acid to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine .
Biochemical Pathways
This includes protein synthesis and other metabolic processes involving carboxylic acids and amines .
Result of Action
If it acts as a condensing agent facilitating amide synthesis, the result of its action could be the formation of amide bonds, which are fundamental in the structure and function of proteins .
Action Environment
Similar compounds have been reported to mediate amidation reactions in alcohol and aqueous solutions , suggesting that solvent type could be a significant environmental factor. Additionally, the by-product of the reaction with similar compounds is highly water-soluble and can be easily removed from the main reaction product , indicating that the presence of water could influence the reaction’s efficiency and the compound’s stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 5-ethylthiophene-2-sulfonamide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification: It can react with carboxylic acids and alcohols to form esters.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine.
Esterification: Conducted in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine.
Major Products
類似化合物との比較
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide is unique due to its specific structure, which combines the triazine ring with a thiophene-sulfonamide moiety. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
特性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-4-8-5-6-10(21-8)22(17,18)13-7-9-14-11(19-2)16-12(15-9)20-3/h5-6,13H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNYBGLFSXBAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
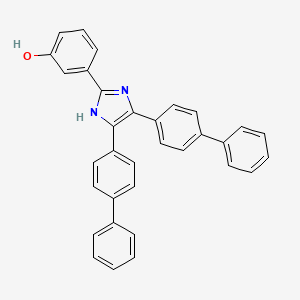
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide](/img/structure/B2513154.png)
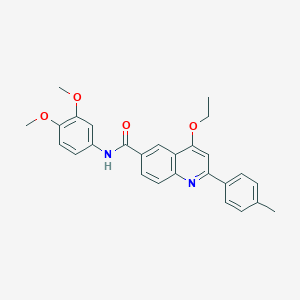
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)
![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)
![1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2513164.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)
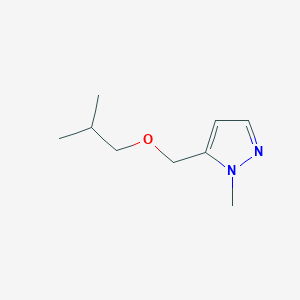
![3-(2-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2513170.png)
![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2513172.png)
